

5-Chloro-4-fluoro-2-hydroxybenzoic acid molecular structure

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Compound of Interest

Compound Name: 5-Chloro-4-fluoro-2-hydroxybenzoic acid

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An In-Depth Technical Guide to the Molecular Structure of **5-Chloro-4-fluoro-2-hydroxybenzoic Acid**

Introduction

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The strategic placement of chloro and fluoro substituents on the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials. For researchers and drug development professionals, a thorough understanding of this molecule's structure, synthesis, and analytical characteristics is paramount for its effective utilization as a molecular building block.

This guide provides a comprehensive technical overview of **5-Chloro-4-fluoro-2-hydroxybenzoic acid**, moving from its fundamental chemical identity to a detailed analysis of its molecular structure through spectroscopic methodologies. We will explore a logical synthetic pathway, elucidate its characteristic analytical signatures, and discuss its application as a valuable scaffold in modern drug discovery.

Chemical Identity and Physicochemical Properties

5-Chloro-4-fluoro-2-hydroxybenzoic acid is systematically identified by its unique CAS number, 189283-52-1.^{[1][2]} Its molecular formula is C₇H₄ClFO₃, with a corresponding

molecular weight of approximately 190.56 g/mol .[\[1\]](#)[\[2\]](#)

Caption: 2D structure of **5-Chloro-4-fluoro-2-hydroxybenzoic acid**.

The properties of a molecule, particularly in a biological context, are dictated by its structure. Key physicochemical parameters are often calculated to predict a compound's behavior, such as its absorption, distribution, metabolism, and excretion (ADME) profile.

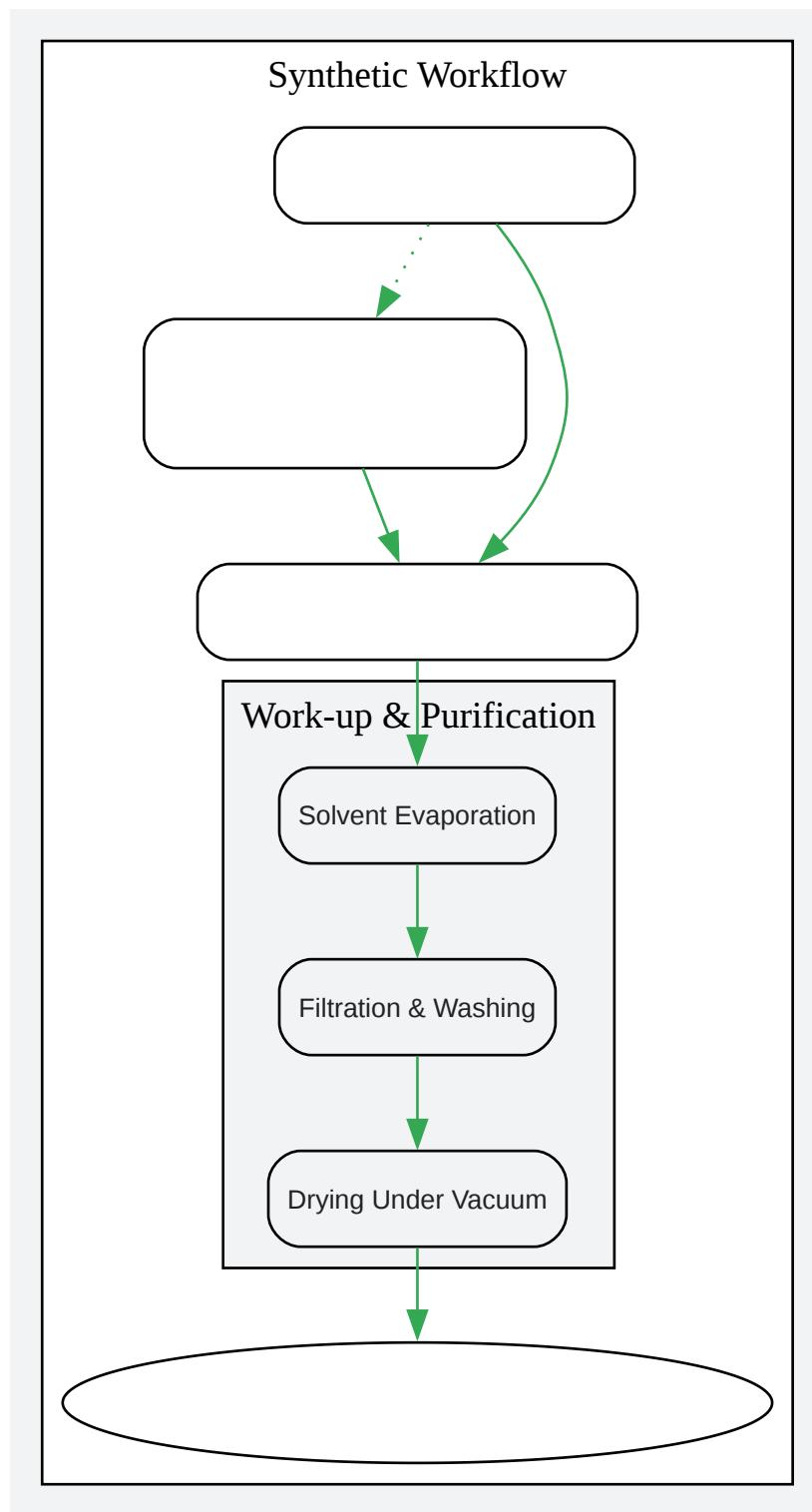
Property	Value	Significance in Drug Discovery
Molecular Formula	$C_7H_4ClFO_3$ [1] [2]	Defines the elemental composition and exact mass.
Molecular Weight	190.56 g/mol [1] [2]	Influences diffusion and transport across membranes; generally, <500 Da is preferred (Lipinski's Rule).
LogP	1.88 (Calculated) [1]	A measure of lipophilicity. Affects solubility, membrane permeability, and plasma protein binding.
Topological Polar Surface Area (TPSA)	57.53 \AA^2 [1]	Predicts drug transport properties, particularly intestinal absorption and blood-brain barrier penetration.
Hydrogen Bond Donors	2	The -OH and -COOH groups can donate hydrogen bonds, influencing interactions with biological targets.
Hydrogen Bond Acceptors	4	The oxygen, fluorine, and chlorine atoms can accept hydrogen bonds, contributing to binding affinity.

Rationale and Protocol for Synthesis

Expert Rationale: The synthesis of **5-Chloro-4-fluoro-2-hydroxybenzoic acid** is most logically achieved via electrophilic aromatic substitution, specifically the chlorination of 4-fluorosalicylic acid (4-fluoro-2-hydroxybenzoic acid). The regiochemical outcome of this reaction is dictated by the directing effects of the substituents on the aromatic ring.

- Activating Group: The hydroxyl (-OH) group at C2 is a powerful activating, ortho-, para-director.
- Deactivating Group: The carboxylic acid (-COOH) group at C1 is a deactivating, meta-director.
- Halogen Group: The fluorine (-F) at C4 is a deactivating, ortho-, para-director.

The positions ortho and para to the strongly activating -OH group are C1, C3, and C5. The C1 position is already substituted. The directing effects of the -OH and -F groups are additive towards the C3 and C5 positions. Steric hindrance from the adjacent -COOH group makes substitution at C3 less favorable. Therefore, the electrophile (Cl^+) is predominantly directed to the C5 position, yielding the desired product.



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Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Electrophilic Chlorination

This protocol is a representative procedure based on established methods for the halogenation of substituted benzoic acids.^[3]

- Reaction Setup: To a solution of 4-fluoro-2-hydroxybenzoic acid (5.0 mmol, 0.78 g) in acetonitrile (15 mL) in a round-bottom flask, add concentrated sulfuric acid (5.25 mmol, 0.28 mL) dropwise at room temperature. Stir the mixture for 5 minutes.
- Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (5.25 mmol, 0.70 g) portion-wise to the mixture.
- Reaction Monitoring (Trustworthiness Check): Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
- Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
- Precipitation and Filtration: Add a small volume of cold deionized water (e.g., 5 mL) to the residue and stir vigorously for 15 minutes to precipitate the product. Collect the solid product by vacuum filtration.
- Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining succinimide and acid.
- Drying: Dry the obtained white solid under vacuum at 60 °C to a constant weight.
- Validation: Confirm the purity of the product by measuring its melting point and acquiring spectroscopic data (NMR, MS) as described in the following section.

Spectroscopic and Structural Elucidation

The precise molecular structure is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

- ^1H NMR: The proton NMR spectrum is predicted to show four distinct signals. The two protons on the aromatic ring are in different chemical environments and will appear as doublets due to coupling with each other. The acidic protons of the hydroxyl and carboxylic acid groups will typically appear as broad singlets that are exchangeable with D_2O .
- ^{13}C NMR: The molecule has seven chemically non-equivalent carbon atoms, which should result in seven distinct signals in the ^{13}C NMR spectrum. The carboxyl carbon is typically the most downfield signal.
- ^{19}F NMR: The single fluorine atom will produce a singlet in the ^{19}F NMR spectrum.

Predicted NMR Data	^1H NMR	^{13}C NMR	^{19}F NMR
Number of Signals	4	7	1
Predicted Chemical Shifts (ppm)	$\sim 8.0\text{-}7.0$ (2H, aromatic), ~ 11.0 (1H, -COOH), $\sim 5.0\text{-}6.0$ (1H, -OH)	~ 170 (C=O), $\sim 160\text{-}110$ (Aromatic C)	Singlet
Splitting Patterns	Two doublets (aromatic), two broad singlets	N/A	Singlet

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Vibration Type
O-H (hydroxyl)	3300 - 3000 (broad)	Stretching
O-H (carboxylic acid)	3000 - 2500 (very broad)	Stretching
C=O (carboxylic acid)	1700 - 1650	Stretching
C=C (aromatic)	1600 - 1450	Stretching
C-F	1250 - 1000	Stretching
C-Cl	850 - 550	Stretching

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues about the molecule's fragmentation pattern.

- Molecular Ion Peak (M⁺): The primary piece of information is the molecular ion peak. For C₇H₄ClFO₃, the monoisotopic mass is 190.56 Da.
- Isotopic Pattern (Self-Validating Feature): A critical signature for a chlorine-containing compound is the presence of an M+2 peak. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks in the mass spectrum for the molecular ion: one for the molecule containing ³⁵Cl (M⁺) and one for the molecule containing ³⁷Cl (M+2⁺), with a relative intensity ratio of approximately 3:1. This pattern is a definitive confirmation of the presence of a single chlorine atom.

Applications in Research and Drug Development

Halogenated benzoic acids are cornerstone building blocks in medicinal chemistry.^[4] The inclusion of fluorine and chlorine in the structure of **5-Chloro-4-fluoro-2-hydroxybenzoic acid** is a deliberate design choice to modulate its properties for pharmaceutical applications.

- Fluorine's Role: Fluorine is often introduced into drug candidates to enhance metabolic stability, increase binding affinity, and alter lipophilicity.^[5]

- Chlorine's Role: The chloro substituent can also improve binding affinity to target proteins and is a common feature in many approved drugs.[6] For example, the chloride substituent in some kinase inhibitors enhances binding to the target enzyme, Aurora A.[6]

This specific scaffold can be utilized as an intermediate in the synthesis of more complex molecules, including:

- Kinase Inhibitors: For use in oncology research.
- Antimicrobial Agents: Derivatives of 5-chlorosalicylic acid have demonstrated antibacterial and antifungal activity.[7]
- Novel Scaffolds: Serving as a starting point for creating libraries of compounds for high-throughput screening.

Caption: Role of the molecule in a typical drug discovery workflow.

Conclusion

5-Chloro-4-fluoro-2-hydroxybenzoic acid is more than a simple chemical compound; it is a highly functionalized and strategically designed building block for advanced applications. Its molecular structure, characterized by the ortho-hydroxyl and carboxylic acid groups and specific halogenation pattern, provides a rich platform for chemical modification. A comprehensive understanding of its synthesis, validated by rigorous spectroscopic analysis, empowers researchers to confidently employ this molecule in the rational design of next-generation pharmaceuticals and materials. The analytical fingerprints predicted herein—particularly the characteristic NMR signals and the 3:1 isotopic pattern in mass spectrometry—serve as a reliable guide for its identification and quality control in the laboratory.

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